chemical structure and properties of (5-Aminopentyl)(ethyl)amine
chemical structure and properties of (5-Aminopentyl)(ethyl)amine
An In-Depth Technical Guide to (5-Aminopentyl)(ethyl)amine (N'-ethylpentane-1,5-diamine)
Introduction
(5-Aminopentyl)(ethyl)amine, systematically known as N'-ethylpentane-1,5-diamine, is a difunctional aliphatic amine. As a derivative of the naturally occurring diamine cadaverine (1,5-pentanediamine), it possesses both a primary and a secondary amine group, bestowing upon it a versatile reactivity profile. While not a widely commercialized chemical, it represents a valuable building block for researchers and scientists in organic synthesis and medicinal chemistry. Its structure is analogous to side-chains found in several active pharmaceutical ingredients (APIs), making it a compound of interest for drug development professionals exploring new molecular scaffolds.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols for (5-Aminopentyl)(ethyl)amine. The content herein is curated for an audience of researchers, chemists, and drug development professionals, emphasizing the technical details and scientific rationale behind its properties and handling.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any research chemical. The following tables summarize the key identifiers and known properties of (5-Aminopentyl)(ethyl)amine.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | N'-ethylpentane-1,5-diamine[1] |
| Synonyms | (5-aminopentyl)(ethyl)amine, N1-ethylpentane-1,5-diamine[2] |
| CAS Number | 258818-11-0[1][2][3] |
| Molecular Formula | C₇H₁₈N₂[1][3] |
| Molecular Weight | 130.23 g/mol [1][3] |
| PubChem CID | 19032311[1] |
| MDL Number | MFCD19636324[1][2][3] |
| SMILES | CCNCCCCCN[3] |
| InChI Key | PYMBPKPYZVMBOG-UHFFFAOYSA-N[2] |
Physicochemical Data
Detailed experimental data for this specific compound is not widely published. The properties of structurally similar amines, such as 1,5-pentanediamine (cadaverine), suggest it is likely a liquid at room temperature with a strong amine-like odor.
| Property | Value | Notes |
| Appearance | Colorless to light-yellow liquid (Expected) | Based on similar aliphatic diamines. |
| Boiling Point | Not available | Likely lower than 1,5-pentanediol (238 °C) but higher than ethylamine (16-20 °C).[4][5] |
| Melting Point | Not available | Expected to be low, as is typical for small aliphatic amines.[4] |
| Solubility | Miscible with water and most organic solvents (Expected) | The presence of two amine groups capable of hydrogen bonding suggests high polarity and water solubility.[4] |
| pKa | Not available | Expected to have two pKa values, similar to other diamines, likely in the range of 9-11 for the conjugate acids. |
Molecular Structure and Spectroscopic Analysis
Structural Elucidation
(5-Aminopentyl)(ethyl)amine consists of a central five-carbon (pentyl) chain. A primary amine group (-NH₂) is attached to one terminus (C5), while a secondary amine group substituted with an ethyl group (-NHCH₂CH₃) is at the other terminus (C1). This bifunctional nature allows for differential reactivity and makes it a versatile synthetic intermediate.
Caption: 2D Chemical Structure of (5-Aminopentyl)(ethyl)amine.
Predicted Spectroscopic Features
While specific spectra are proprietary or unpublished, the structure allows for the prediction of key features that would be used for its characterization.
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¹H NMR: The spectrum would be complex but predictable. Key signals would include a triplet corresponding to the methyl (-CH₃) protons of the ethyl group, a quartet for the methylene (-CH₂) protons of the ethyl group, and multiple overlapping multiplets for the five methylene groups of the pentyl chain. The N-H protons of the primary and secondary amines would appear as broad singlets, the positions of which are dependent on solvent and concentration.
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¹³C NMR: Seven distinct signals are expected, one for each carbon atom in its unique chemical environment.
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Infrared (IR) Spectroscopy: The spectrum would be characterized by N-H stretching vibrations in the 3300-3500 cm⁻¹ region; the primary amine will show two bands (symmetric and asymmetric stretching) while the secondary amine will show one. C-H stretching bands would appear just below 3000 cm⁻¹. A key N-H bending vibration (scissoring) for the primary amine would be visible around 1600 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 130. Fragmentation would likely involve the cleavage of C-C and C-N bonds, leading to characteristic daughter ions.
Synthesis and Reactivity
Reactivity Profile
The chemistry of (5-Aminopentyl)(ethyl)amine is dominated by the nucleophilicity of its two nitrogen atoms. The primary amine is generally more sterically accessible and slightly more basic than the secondary amine, which can allow for selective reactions under carefully controlled conditions. Both amines can undergo common reactions such as acylation, alkylation, and condensation with carbonyl compounds.
Plausible Synthetic Pathways
The synthesis of this compound is not widely documented, but it can be achieved through established methods for amine synthesis. Reductive amination stands out as a modern, efficient, and greener alternative to classical alkylation methods.[6][7]
Method A: Reductive Amination (Proposed Protocol)
This method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[7] This approach minimizes waste and avoids the use of toxic alkyl halides.[6]
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Step 1: Imine Formation: 1,5-Diaminopentane (cadaverine) is reacted with acetaldehyde. The primary amine of cadaverine nucleophilically attacks the acetaldehyde carbonyl, followed by dehydration to form an intermediate imine.
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Step 2: In-situ Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a catalytic hydrogenation setup (e.g., H₂/Pd-C), reduces the C=N double bond of the imine to a C-N single bond, yielding the final product.
Caption: Workflow for Synthesis via Reductive Amination.
Method B: Nucleophilic Alkylation
A more traditional, though less selective, method involves the direct alkylation of 1,5-diaminopentane with an ethylating agent like ethyl bromide or ethyl iodide.
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Expertise & Causality: The primary challenge with this method is controlling the extent of alkylation.[8] The mono-ethylated product, (5-Aminopentyl)(ethyl)amine, is itself a nucleophile and can react further with the ethyl halide to form diethylated and even triethylated (quaternary ammonium salt) byproducts.[7] Achieving a high yield of the desired mono-alkylated product requires using a large excess of the starting diamine, which complicates purification. This lack of selectivity is why reductive amination is often the preferred modern method.
Applications in Research and Development
(5-Aminopentyl)(ethyl)amine is primarily a research chemical, and its applications lie in its utility as a versatile building block.
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5.1 Pharmaceutical and Medicinal Chemistry: The structure of this diamine is highly relevant to drug discovery. For instance, the closely related compound 2-((4-Aminopentyl)(ethyl)amino)ethanol is a key side-chain intermediate in the synthesis of hydroxychloroquine, an important antimalarial and antirheumatic drug.[9][10] Researchers can use (5-Aminopentyl)(ethyl)amine to synthesize novel analogs of existing drugs or as a scaffold to build new pharmacologically active molecules.
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5.2 Polymer and Materials Science: Like other ethyleneamines, this compound can serve as a monomer or a curing agent.[11] The two amine groups can react with dicarboxylic acids or their derivatives to form polyamides, or with epoxy resins to act as a cross-linking agent, a common application for diamines in creating thermoset polymers.[12]
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5.3 Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable coordination complexes. These complexes can be studied for their catalytic activity, magnetic properties, or biological relevance.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for (5-Aminopentyl)(ethyl)amine. However, based on the known hazards of structurally similar aliphatic amines like cadaverine and other ethyleneamines, a high degree of caution is warranted.[13][14]
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6.1 Hazard Assessment:
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6.2 Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[13]
-
Ensure that an eyewash station and safety shower are immediately accessible.[13]
-
Avoid generating aerosols or mists.
-
-
6.3 Storage:
-
Store in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the air.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and acid anhydrides.
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Conclusion
(5-Aminopentyl)(ethyl)amine is a specialized chemical intermediate with significant potential for innovation in drug discovery, polymer chemistry, and coordination chemistry. Its bifunctional nature, combining both primary and secondary amines, offers a flexible platform for synthetic transformations. While detailed physical and toxicological data remain sparse, its structural relationship to well-characterized amines allows for the prediction of its chemical behavior and the formulation of safe handling protocols. For the research scientist, N'-ethylpentane-1,5-diamine represents a valuable tool for constructing complex molecular architectures.
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(5-aminopentyl)(ethyl)amine | CAS 258818-11-0. AMERICAN ELEMENTS. [Link]
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